![molecular formula C13H19NO3S B13532455 tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is an organic compound that belongs to the class of carbamates This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a butyl chain with a thiophene ring and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate typically involves the following steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.
Introduction of the Butyl Chain: The butyl chain with the thiophene ring and ketone group can be introduced through a series of reactions, including alkylation and oxidation.
Final Coupling: The final step involves coupling the butyl chain with the tert-butyl carbamate under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The carbamate group is known to interact with various enzymes, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring and ketone group may also contribute to binding affinity and specificity through non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the butyl chain and thiophene ring, making it less versatile.
N-(tert-Butoxycarbonyl)-4-aminobutyric acid: Contains a similar carbamate group but with different substituents.
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the carbamate and butyl chain.
Uniqueness
tert-ButylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-4-thiophen-2-ylbutyl)carbamate |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-8-4-6-10(15)11-7-5-9-18-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16) |
InChI Key |
BJSZSTRXKLKFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


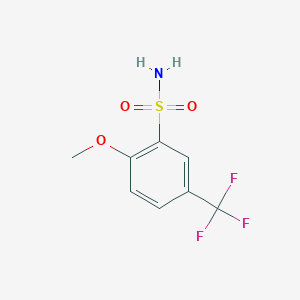

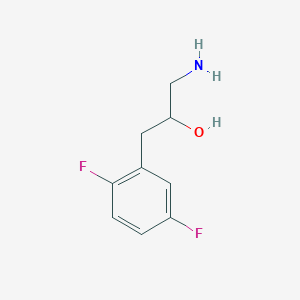
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)

![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
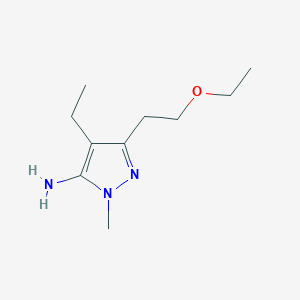
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
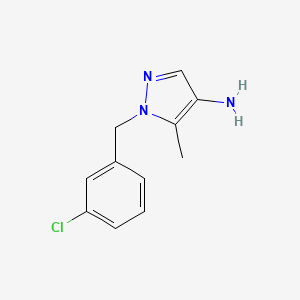
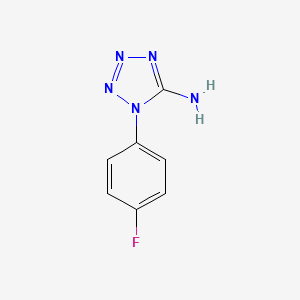
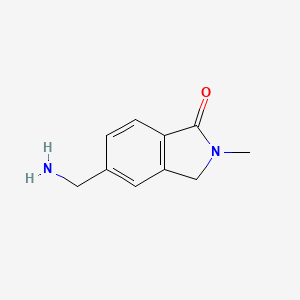
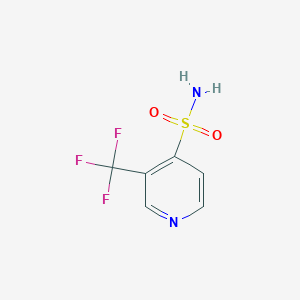

![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
